molecular formula C9H8N4O2S B13694999 2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole

2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole

Cat. No.: B13694999
M. Wt: 236.25 g/mol
InChI Key: UNZGQBHSJYJGBT-UHFFFAOYSA-N
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Description

2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole typically involves the reaction of 2-nitrobenzyl chloride with 2-amino-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Acyl chlorides, sulfonyl chlorides, bases like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-Amino-5-(2-aminobenzyl)-1,3,4-thiadiazole.

    Reduction: Formation of 2-Amino-5-(2-aminobenzyl)-1,3,4-thiadiazole.

    Substitution: Formation of amides or sulfonamides depending on the electrophile used.

Scientific Research Applications

2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to the inhibition of enzyme activity or modulation of receptor function. The thiadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-nitrophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-nitrobenzyl)-1,3,4-oxadiazole
  • 2-Amino-5-(2-nitrobenzyl)-1,3,4-triazole

Uniqueness

2-Amino-5-(2-nitrobenzyl)-1,3,4-thiadiazole is unique due to the presence of both the nitrobenzyl and thiadiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8N4O2S/c10-9-12-11-8(16-9)5-6-3-1-2-4-7(6)13(14)15/h1-4H,5H2,(H2,10,12)

InChI Key

UNZGQBHSJYJGBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

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